N-[4-(carbamoylmethyl)phenyl]-2-(thiophen-2-yl)acetamide
Description
N-[4-(Carbamoylmethyl)phenyl]-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a thiophene ring and a phenyl group substituted with a carbamoylmethyl moiety. The carbamoylmethyl group enhances hydrophilicity while maintaining lipophilic characteristics, which may optimize bioavailability and target engagement.
Properties
IUPAC Name |
2-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c15-13(17)8-10-3-5-11(6-4-10)16-14(18)9-12-2-1-7-19-12/h1-7H,8-9H2,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBQNJOJIOOHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(thiophen-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-(carbamoylmethyl)aniline with 2-bromoacetylthiophene under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(carbamoylmethyl)phenyl]-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
N-[4-(carbamoylmethyl)phenyl]-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Modifications and Key Features
The table below compares the target compound with analogs sharing the 2-(thiophen-2-yl)acetamide core but differing in substituents:
Biological Activity
N-[4-(carbamoylmethyl)phenyl]-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C16H16N2O2S
- Molecular Weight : 300.37 g/mol
- CAS Number : [TBD]
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It can modulate receptor activities, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its anticancer effects by reducing oxidative stress in cells.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. In vitro assays demonstrated significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound using various cancer cell lines. The compound exhibited cytotoxic effects against:
| Cancer Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| A549 (Lung) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 10 | Inhibition of DNA synthesis |
The mechanism behind its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development.
Case Studies and Research Findings
-
Study on Anticancer Mechanism :
- A recent study investigated the effects of this compound on A549 lung cancer cells. The results showed that treatment with the compound led to a significant increase in apoptotic markers, including caspase activation and PARP cleavage, suggesting a strong pro-apoptotic effect .
-
Antimicrobial Efficacy :
- In another study focusing on its antimicrobial properties, this compound was tested against multi-drug resistant bacterial strains. The compound demonstrated potent activity, underscoring its potential as an alternative therapeutic agent in treating resistant infections .
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
